molecular formula C23H18ClN3O2 B14972359 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B14972359
M. Wt: 403.9 g/mol
InChI Key: TUFACWVGFCKQGG-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, making it a significant molecule in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2-methylbenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

  • 1-[(4-BROMOPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE

Uniqueness: 1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from its analogs.

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C23H18ClN3O2/c1-15-5-2-3-7-20(15)26-22(28)19-13-17-6-4-12-25-21(17)27(23(19)29)14-16-8-10-18(24)11-9-16/h2-13H,14H2,1H3,(H,26,28)

InChI Key

TUFACWVGFCKQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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